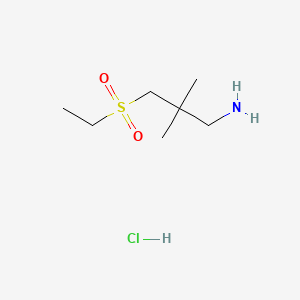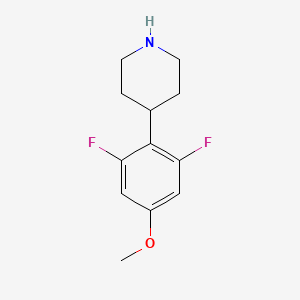![molecular formula C10H13N3O B13523241 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol CAS No. 286943-84-8](/img/structure/B13523241.png)
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a diazabicycloheptane moiety fused with a pyridin-3-ol group, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol typically involves multiple steps:
Formation of the Diazabicycloheptane Core: This step often starts with the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dihalide can form the bicyclic structure.
Attachment of the Pyridin-3-ol Group: This involves the coupling of the diazabicycloheptane core with a pyridin-3-ol derivative. This step may require catalysts such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ol moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitrogen atoms in the diazabicycloheptane ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts for Substitution: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation: Formation of pyridin-3-one derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted diazabicycloheptane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological structures. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
Medically, this compound has potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In industry, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the development of new coatings and adhesives.
Mécanisme D'action
The mechanism by which 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol exerts its effects is largely dependent on its interaction with molecular targets. The diazabicycloheptane moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridin-3-ol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Lacks the pyridin-3-ol group, making it less versatile in certain reactions.
Pyridin-3-ol: Lacks the diazabicycloheptane structure, limiting its ability to interact with certain biological targets.
Uniqueness
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is unique due to the combination of the diazabicycloheptane and pyridin-3-ol moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components.
Propriétés
Numéro CAS |
286943-84-8 |
|---|---|
Formule moléculaire |
C10H13N3O |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol |
InChI |
InChI=1S/C10H13N3O/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7/h2-3,5,7-8,12,14H,1,4,6H2/t7-,8-/m0/s1 |
Clé InChI |
FQXZEMJVGYXBEY-YUMQZZPRSA-N |
SMILES isomérique |
C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)O |
SMILES canonique |
C1C2CNC1CN2C3=CC(=CN=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate](/img/structure/B13523170.png)

![Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride](/img/structure/B13523180.png)
![1,8,8-Trimethyl-2-azaspiro[4.5]decane](/img/structure/B13523187.png)
![2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13523194.png)
![2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid](/img/structure/B13523195.png)
![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)





![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)
